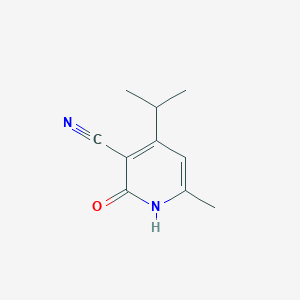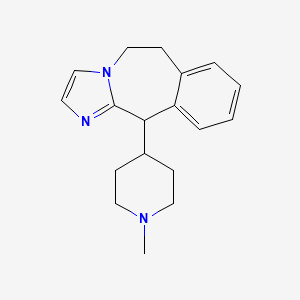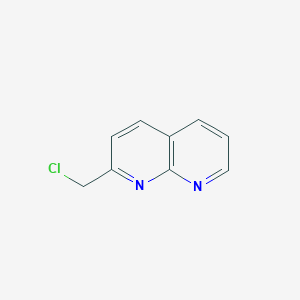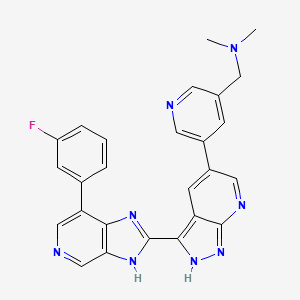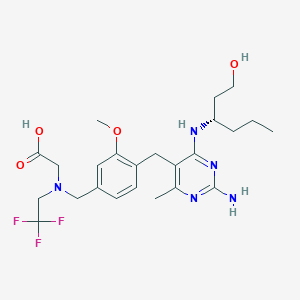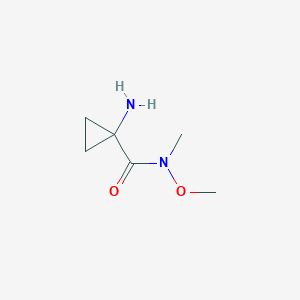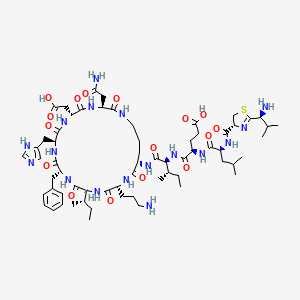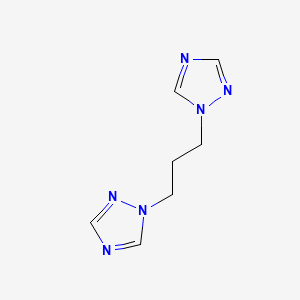
1,3-Di(1H-1,2,4-triazole-1-yl)propane
Descripción general
Descripción
“1,3-Di(1H-1,2,4-triazole-1-yl)propane” is a derivative of 1,2,4-triazole . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of “this compound” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N6 . Its average mass is 178.195 Da and its monoisotopic mass is 178.096695 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the process of synthesizing 1,2,4-triazole derivatives . These reactions are used to create compounds with potential pharmaceutical activity .Aplicaciones Científicas De Investigación
Synthesis and Transformation
- 1,3-Di(1H-1,2,4-triazole-1-yl)propane can be synthesized through various methods, including hydrolysis, the Wagner reaction, and reactions with glycidol. It's used for the synthesis of bioactive cyclic ketals and other derivatives (Talismanov et al., 2021).
Coordination Polymers and Complexes
- This compound plays a crucial role in the formation of coordination polymers and complexes with various metals like copper and cadmium. These polymers and complexes have unique structural and potentially functional properties (Yang et al., 2013).
- It's used to create novel coordination polymers with unique geometries and potential applications in catalysis, materials science, and magnetic properties (Zhao et al., 2002).
Application in Metal-Organic Frameworks (MOFs)
- This compound is used to construct metal-organic frameworks, which are versatile materials used in gas storage, separation, catalysis, and other applications. The flexibility of this compound allows for diverse MOF structures (Zhao, Ying et al., 2013).
Electrochemical Stability
- It enhances proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), showing stability in a wide potential range, which is significant for fuel cell applications (Li et al., 2005).
Structural Analysis and Spectroscopy
- The compound's structure has been studied using techniques like FT-IR, NMR, and density functional calculations. These analyses are crucial for understanding its chemical behavior and potential applications in various fields (Evecen et al., 2018).
Antimicrobial Properties
- Some derivatives of this compound have shown antimicrobial activities, indicating potential applications in medicinal chemistry and drug development (Gomha et al., 2018).
Mecanismo De Acción
Target of Action
1,3-Di(1H-1,2,4-triazole-1-yl)propane, also known as 1H-1,2,4-Triazole, 1,1’-(1,3-propanediyl)bis-, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby disrupting the biosynthesis of estrogens . The disruption of estrogen production can lead to the inhibition of the growth and proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting the aromatase enzyme, this compound disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds can improve its pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By disrupting the biosynthesis of estrogens, this compound can inhibit the growth of estrogen-dependent cancer cells . This can lead to a decrease in the size and number of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can also influence the action of this compound . .
Análisis Bioquímico
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes .
Propiedades
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1(2-12-6-8-4-10-12)3-13-7-9-5-11-13/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPUKAFTWJHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


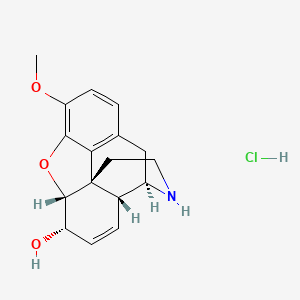
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)

